molecular formula C16H22N2O3 B11517896 2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B11517896
M. Wt: 290.36 g/mol
InChI Key: KBXPQGWFEDWDKQ-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-methylpropylamine with 2-(phenylcarbamoyl)pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.

    Proline derivatives: Compounds with similar structural features but different functional groups.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

2-Methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a phenylcarbamoyl group and a 2-methylpropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-methylpropyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-12(2)11-21-16(20)18-10-6-9-14(18)15(19)17-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,17,19)

InChI Key

KBXPQGWFEDWDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCCC1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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